(S)-1,3-dibenzylpiperazine
CAS No.: 204327-96-8
Cat. No.: VC2215907
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204327-96-8 |
---|---|
Molecular Formula | C18H22N2 |
Molecular Weight | 266.4 g/mol |
IUPAC Name | (3S)-1,3-dibenzylpiperazine |
Standard InChI | InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |
Standard InChI Key | AJNDRRBUHVZNKU-SFHVURJKSA-N |
Isomeric SMILES | C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Parameter | Value |
---|---|
IUPAC Name | (3S)-1,3-dibenzylpiperazine |
CAS Registry Number | 204327-96-8 |
Molecular Formula | C18H22N2 |
Molecular Weight | 266.39 g/mol |
European Community (EC) Number | 689-943-2 |
DSSTox Substance ID | DTXSID00445472 |
InChI Key | AJNDRRBUHVZNKU-SFHVURJKSA-N |
SMILES Notation | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
MDL Number | MFCD03787922 |
PubChem CID | 10825673 |
Structural Features
The defining structural characteristics of (S)-1,3-dibenzylpiperazine include:
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A six-membered piperazine ring with two nitrogen atoms at positions 1 and 4
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Two benzyl substituents: one attached to the nitrogen at position 1 and another at carbon position 3
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A stereogenic center at carbon position 3 with the S absolute configuration
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A secondary amine at position 4 of the piperazine ring
The stereochemistry at position 3 is critical to the compound's identity and potential applications, distinguishing it from its enantiomer, (R)-1,3-dibenzylpiperazine .
Physical and Chemical Properties
Physical Properties
While comprehensive physical property data specific to (S)-1,3-dibenzylpiperazine is limited in the available literature, certain properties can be established from commercial supplier information.
Table 2: Physical and Chemical Properties of (S)-1,3-Dibenzylpiperazine
Chemical Reactivity
As a secondary amine derivative, (S)-1,3-dibenzylpiperazine is expected to demonstrate chemical behaviors typical of piperazines and secondary amines, including:
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Basicity due to the presence of nitrogen atoms
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Potential for alkylation and acylation reactions at the secondary amine position
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Ability to form salts with acids
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Potential to serve as a ligand in coordination chemistry due to the two nitrogen atoms
Synthetic Approaches
Enantioselective Methods
The search results indicate general approaches that might be applicable to the synthesis of (S)-1,3-dibenzylpiperazine:
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Chiral Reducing Agents: The use of chiral reducing agents like CBS-catalysts ((R)-Me-CBS) with borane complexes can achieve high enantioselectivity in reduction reactions, potentially applicable to key intermediates in the synthesis of chiral piperazines .
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Diketopiperazine Formation: Research on diketopiperazine (DKP) formation as mentioned in search result may provide insights into the construction of the piperazine core structure, which could be further elaborated to produce (S)-1,3-dibenzylpiperazine.
The general procedure described in search result for the synthesis of chiral 1,3-diols with high enantiomeric purity (>99% ee) suggests approaches that might be adapted for the stereoselective synthesis of compounds like (S)-1,3-dibenzylpiperazine .
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques are crucial for purity assessment and identification:
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High-Performance Liquid Chromatography (HPLC): Particularly valuable for determining enantiomeric purity when used with chiral stationary phases. Search result mentions HPLC/MS analysis for related compounds.
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Thin-Layer Chromatography (TLC): Used for monitoring reactions and preliminary identification, as mentioned in search result for reaction monitoring during organic synthesis procedures.
Relationship to Other Piperazine Compounds
Structural Comparison
(S)-1,3-Dibenzylpiperazine belongs to the broader family of benzylpiperazines, which includes compounds like 1-benzylpiperazine (BZP) mentioned in search results and .
Table 3: Comparison of (S)-1,3-Dibenzylpiperazine with Related Compounds
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